molecular formula C19H17N3OS B13372723 N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13372723
M. Wt: 335.4 g/mol
InChI Key: WZAGZWVMTBGJTM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-component reactions (MCRs) that offer high atom economy and operational simplicity. One common method involves the reaction of 2-aminopyridine with acetophenones in the presence of a copper(I) catalyst under aerobic oxidative conditions . Another approach uses a combination of flavin and iodine to catalyze the aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient protocols. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and alkylation reactions are typically carried out using reagents like bromine and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in halogenated or alkylated imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of a methoxyphenyl group and a thienyl group, which contribute to its distinct pharmacological profile. This structural uniqueness enhances its potential for targeted therapeutic applications and makes it a valuable compound for further research .

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3OS/c1-13-9-10-22-17(12-13)21-18(16-8-5-11-24-16)19(22)20-14-6-3-4-7-15(14)23-2/h3-12,20H,1-2H3

InChI Key

WZAGZWVMTBGJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3OC)C4=CC=CS4

Origin of Product

United States

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